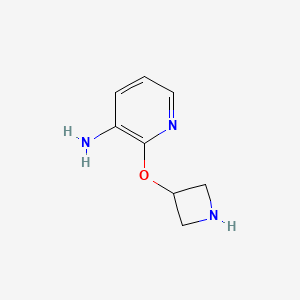

2-(Azetidin-3-yloxy)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yloxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-7-2-1-3-11-8(7)12-6-4-10-5-6/h1-3,6,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFZIVOCWUGOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2 Azetidin 3 Yloxy Pyridin 3 Amine and Analogues

Strategies for the Construction of the Azetidine (B1206935) Core

The azetidine ring, a valuable structural unit in medicinal chemistry, is notoriously challenging to synthesize due to its inherent ring strain. pageplace.dersc.org Modern synthetic chemistry has produced several elegant solutions to this problem.

Intramolecular cyclization remains a cornerstone of azetidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond from a linear precursor.

A prevalent strategy is the intramolecular SN2 reaction, where a nitrogen-based nucleophile displaces a leaving group on a γ-carbon. nih.govfrontiersin.org For instance, the cyclization of 3-amino-1-halopropanes or their derivatives under basic conditions is a direct route to the azetidine ring. A straightforward synthesis of various 1,3-disubstituted azetidines has been achieved by alkylating primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

More advanced catalytic methods have been developed to facilitate this ring closure under milder conditions. A notable example is the lanthanum triflate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. This reaction proceeds with high yields to form 3-hydroxyazetidines, which are direct precursors for the ether linkage in the target molecule. nih.govfrontiersin.org The Lewis acid catalyst activates the epoxide, allowing for a regioselective attack by the tethered amine at the C3 position to forge the azetidine ring. nih.govfrontiersin.org

| Ring-Closing Strategy | Precursor Type | Key Reagents/Catalysts | Notes |

| Intramolecular SN2 | γ-Haloamines | Base (e.g., K₂CO₃, NaH) | Classic and widely used method. nih.gov |

| From 1,3-Diols | 2-Substituted-1,3-propanediols | Triflic anhydride (B1165640), Amine | In situ formation of bis-triflate leaving groups. organic-chemistry.org |

| Intramolecular Aminolysis | cis-3,4-Epoxy amines | La(OTf)₃ | Provides 3-hydroxyazetidines directly. nih.govfrontiersin.org |

| C-H Amination/Cyclization | Bromoalkane Sulfamates | Rh₂(esp)₂, K₂CO₃ | Telescoped C-H amination and subsequent alkylation. nsf.gov |

Harnessing the high ring strain of bicyclic precursors offers a powerful and modular approach to substituted azetidines. The functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) is a prime example of a strain-release strategy. acs.orgacs.org ABBs possess significant strain energy, which drives the cleavage of the central, highly strained C-N bond upon reaction with various reagents. rsc.orgacs.orgrsc.org

This methodology allows for the stereospecific introduction of a wide array of functional groups at the C3 position of the azetidine ring. Nucleophiles such as organometallic reagents (Grignards, organozincs), amines, alcohols, and thiols can add to ABBs to generate diverse 3-substituted azetidines. acs.orgrsc.org For example, a four-component strain-release-driven synthesis was developed for functionalized azetidines, showcasing the modularity of this approach. nih.gov This method can be used to construct azetidines with all-carbon quaternary centers, a previously elusive structural motif. acs.org

Photochemical reactions provide a unique entry into the strained azetidine framework by utilizing light energy to overcome thermodynamic barriers. beilstein-journals.org The most prominent photochemical method for azetidine synthesis is the aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between an alkene and an imine. rsc.orgresearchgate.net Recent advances have enabled this reaction to proceed using visible light, enhancing its scalability and utility for creating densely functionalized azetidines. nih.govbohrium.com

Another photochemical strategy is the Norrish-Yang cyclization, which involves an intramolecular 1,5-hydrogen abstraction followed by ring closure to form the azetidine scaffold. beilstein-journals.org This "build and release" approach can generate highly strained azetidinols as intermediates for further functionalization. beilstein-journals.org

Catalytic methods, distinct from the ring-closing reactions mentioned earlier, also provide powerful routes. Palladium-catalyzed intramolecular C(sp³)–H amination has been reported for the synthesis of functionalized azetidines, involving a Pd(IV) intermediate. rsc.org Furthermore, metal-catalyzed reactions of diazo compounds with imines are an attractive method for forming the azetidine ring. pageplace.de

| Method | Description | Key Features |

| Aza Paternò-Büchi | [2+2] photocycloaddition of an imine and an alkene. rsc.org | Efficient, often uses visible-light photocatalysis. nih.govbohrium.com |

| Norrish-Yang Cyclization | Photochemical cyclization of α-aminoacetophenones. beilstein-journals.org | Forms azetidinol (B8437883) intermediates. beilstein-journals.org |

| Pd-Catalyzed C-H Amination | Intramolecular amination of a γ-C-H bond. rsc.org | Forms the ring via a Pd(IV) species. rsc.org |

Approaches for Incorporating the Pyridine (B92270) Moiety

The formation of the 2-(azetidin-3-yloxy)pyridin-3-amine structure requires either the attachment of a pre-formed azetidine to a pyridine ring or the construction of the pyridine ring onto an existing azetidine-containing precursor.

The ether linkage in this compound is most commonly formed via a nucleophilic aromatic substitution (SNAr) reaction. In this key step, a protected 3-hydroxyazetidine acts as the nucleophile, attacking an electron-deficient pyridine ring that bears a suitable leaving group (e.g., a halogen) at the C2 position.

Pyridine rings are inherently electron-poor, which makes them susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the ring nitrogen). youtube.comnih.gov Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.com Attack at the C3 position does not allow for this stabilization, making the reaction much slower. quimicaorganica.org

For the synthesis of the target compound, a 3-hydroxyazetidine (often with a protecting group on the azetidine nitrogen) is treated with a base (e.g., sodium hydride) to generate the corresponding alkoxide. This potent nucleophile then displaces a leaving group, such as chlorine or fluorine, from the C2 position of a 3-aminopyridine (B143674) derivative to forge the desired C-O bond. youtube.com

For the synthesis of analogues, constructing the pyridine ring itself provides a high degree of flexibility. Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia, can be adapted for this purpose. mdpi.com

More contemporary approaches often rely on transition-metal-catalyzed cross-coupling reactions or cycloadditions. Inverse electron-demand Diels-Alder reactions, where an electron-rich alkene reacts with an electron-poor azadiene, have become a favored method for constructing highly substituted pyridine rings. baranlab.org

Methods for Introducing and Transforming the Amino Group at the Pyridine-3 Position

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, often employed to introduce or modify amine functionalities. masterorganicchemistry.com The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com This approach avoids the common problem of over-alkylation that can plague direct alkylation methods with alkyl halides. masterorganicchemistry.com

In the context of pyridyl amines, direct reductive amination can be challenging. The inherent basicity of the pyridine ring nitrogen can interfere with the reaction, for instance by acting as a buffer and slowing down the necessary imine formation. nih.gov To circumvent these issues, specialized protocols have been developed. One effective strategy involves the use of a protected amine, such as a tert-butyl carbamate (B1207046) (Boc), which is later removed. For example, N-Boc-3-amino-4-halopyridines have been successfully used as starting materials. nih.gov A single-vessel protocol using trifluoroacetic acid (TFA) to mediate both the deprotection of the Boc group and the subsequent reductive amination has proven effective. nih.gov

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their selectivity for reducing imines in the presence of other functional groups like aldehydes. masterorganicchemistry.comnih.gov Other systems, such as pyridine-borane in the presence of molecular sieves, offer a mild and effective alternative to cyanoborohydride-based procedures. sciencemadness.org For the synthesis of primary amines, a one-pot, two-step reductive amination of aldehydes using hydroxylammonium chloride followed by reduction with a zinc/hydrochloric acid system has also been reported. tandfonline.com

Once the 3-amino group is installed on the pyridine ring, it can be further transformed using classical amine chemistry, such as acylation and diazotization, to create analogues or facilitate subsequent synthetic steps.

Acylation is the reaction of an amine with an acylating agent like an acid chloride or anhydride to form an amide. ncert.nic.in This reaction is fundamental in organic synthesis and is often carried out in the presence of a non-nucleophilic base, such as pyridine itself, which serves to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.invedantu.com The acetyl group is a common acyl group used for protecting hydroxyl and amino functionalities due to its stability and the relative ease of its introduction and removal. nih.gov In the synthesis of analogues, acylation can be used to introduce a wide variety of substituents onto the nitrogen atom, modulating the compound's properties.

Diazotization involves treating a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. byjus.com Pyridine-3-diazonium salts are highly versatile intermediates. google.com The diazonium group can be substituted by a wide range of functionalities through Sandmeyer-type reactions (using copper salts) or other methods, allowing for the introduction of halogens (Cl, Br), hydroxyl groups, and other moieties. google.com However, pyridyl diazonium ions are relatively unstable; for instance, the 3-diazopyridinium cation has been shown to be susceptible to hydrolysis, rapidly converting to 3-hydroxypyridine. nih.gov This reactivity must be carefully managed to achieve the desired synthetic outcome. Anhydrous diazotization conditions, for example using t-butyl nitrite, can be employed to generate the diazonium salt, which can then be reacted with alcohols to form ether linkages. google.com

Stereoselective Synthesis of Azetidinyl-Pyridinyl Scaffolds

The creation of the specific stereochemistry within the azetidine ring is a significant challenge in the synthesis of this compound and its analogues. Achieving high stereoselectivity is crucial as different stereoisomers can have vastly different biological activities. Strategies often rely on substrate control, where the stereochemistry is set in an acyclic precursor before ring formation, or on stereoselective ring-forming reactions.

Several general methods for the stereoselective synthesis of substituted azetidines have been developed.

Cyclization of Chiral Precursors : A common approach involves the intramolecular cyclization of a chiral γ-amino alcohol. For instance, enantiopure cis-substituted azetidines can be efficiently synthesized from γ-amino alcohols, which themselves can be prepared via stereoselective Mannich reactions. acs.org Similarly, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to azetidines. frontiersin.org

Reduction of β-Lactams : The reduction of N-substituted azetidin-2-ones (β-lactams) is a well-established method for accessing azetidines. Reagents like diborane (B8814927) or lithium aluminum hydride (LiAlH₄) effectively reduce the amide carbonyl, and crucially, the stereochemistry of the substituents on the ring is typically retained during the process. acs.org

Carbene Insertion Reactions : Rhodium-catalyzed carbene insertion into an N-H bond of a diazoketone derived from a chiral source, such as D-serine, can form the azetidine ring with high stereocontrol, leading exclusively to cis-disubstituted products. acs.org

Rearrangement Reactions : Novel rearrangements can also be used. For example, the reaction of silyl-substituted homoallenic sulfamates can be directed to form bicyclic methyleneaziridines, which then rearrange to densely functionalized, fused azetidin-3-ones with excellent transfer of chirality. nih.gov

The ether linkage between the azetidine and pyridine moieties is typically formed via nucleophilic substitution. A Brønsted acid-catalyzed alkylation of an alcohol with a 3-aryl-azetidinol represents a modern approach to forming such azetidine ethers, avoiding the need for strong bases. rsc.org The stereochemical integrity of the chiral azetidinol must be maintained throughout this process.

Development of Scalable and Efficient Synthetic Routes

Translating a laboratory synthesis into a large-scale, industrial process requires a focus on efficiency, cost-effectiveness, robustness, and safety. For this compound, developing a scalable route involves optimizing each synthetic step to maximize yield and purity while minimizing complex or costly operations.

Key considerations for a scalable synthesis include:

Avoiding Chromatography : Purification by column chromatography is often impractical and expensive on a large scale. Developing reaction conditions that yield products of high purity, which can be isolated by simple precipitation or crystallization, is highly desirable. nih.gov For example, a large-scale (15 mmol) reductive amination has been reported to provide an 83% isolated yield of the product without the need for chromatography. nih.gov

Reagent Selection : Choosing reagents that are inexpensive, readily available, stable, and have a lower environmental and safety impact is critical. For instance, while effective, the toxicity of cyanoborohydride reagents makes them less attractive for large-scale work compared to alternatives like pyridine-borane or catalytic hydrogenation. masterorganicchemistry.comsciencemadness.org

Reaction Conditions : Optimizing reaction parameters such as temperature, concentration, and reaction time is essential. Reactions that proceed under mild conditions (e.g., at or near room temperature) are generally preferred over those requiring cryogenic temperatures or high pressures, which are difficult and costly to implement in large industrial reactors. youtube.com

Convergent Synthesis : Designing a synthetic route where large fragments of the molecule are synthesized separately and then joined together late in the sequence (a convergent approach) is often more efficient than a linear approach where the molecule is built up step-by-step.

The synthesis of key intermediates, such as dihalopyridines, has been the subject of process development to improve yields and facilitate purification, reflecting the industrial importance of these building blocks. google.com

Iii. Chemical Transformations and Derivatization of 2 Azetidin 3 Yloxy Pyridin 3 Amine

Reactivity of the Azetidine (B1206935) Nitrogen

The nitrogen atom within the four-membered azetidine ring is a key site for chemical modification. Its reactivity is influenced by the inherent ring strain of the azetidine moiety, making it susceptible to various synthetic transformations.

The secondary amine of the azetidine ring readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for introducing a wide array of substituents to modulate the physicochemical and pharmacological properties of the parent molecule.

Alkylation Reactions: The azetidine nitrogen can be alkylated using various alkylating agents. For instance, reductive amination provides a common route for introducing alkyl groups. The selective functionalization of similar azetidine-containing ligands at a terminal amino-nitrogen atom has been achieved through both reductive and simple alkylation reactions, yielding a range of polydentate derivatives. chemrxiv.org In the context of drug discovery, the azetidine ring has gained significant popularity, and methods for accessing diversely substituted azetidines are of high value. chemrxiv.org

Acylation Reactions: Acylation of the azetidine nitrogen leads to the formation of stable amide derivatives. This reaction is crucial for creating compounds with potential therapeutic applications, such as kinase inhibitors. The acylation of a catalytic lysine (B10760008) residue in PI3Kδ by activated esters has been shown to inhibit kinase activity, highlighting the importance of such modifications in drug design. chemrxiv.org

| Reactant Class | Product Class | Significance |

| Alkyl Halides | N-Alkyl Azetidines | Introduction of diverse alkyl groups to modify solubility and lipophilicity. |

| Aldehydes/Ketones (Reductive Amination) | N-Alkyl Azetidines | Controlled and selective alkylation under mild conditions. |

| Acyl Chlorides/Anhydrides | N-Acyl Azetidines | Formation of stable amides with potential biological activity. |

| Activated Esters | N-Acyl Azetidines | Used in targeted covalent inhibition of enzymes like kinases. chemrxiv.org |

The nucleophilic azetidine nitrogen can react with isocyanates or their synthetic equivalents to form urea (B33335) derivatives. Similarly, reaction with activated carboxylic acids or their derivatives yields amides. These functional groups are prevalent in a vast number of bioactive compounds and approved drugs due to their ability to form key hydrogen bond interactions with biological targets. nih.gov

Urea Formation: The synthesis of urea derivatives is a cornerstone of medicinal chemistry. nih.gov A practical method for preparing urea derivatives involves the reaction of a primary phenyl carbamate (B1207046) with an amine in dimethyl sulfoxide. google.com This approach offers a mild and efficient alternative to traditional methods that often employ toxic reagents like phosgene. google.com The urea functionality is a key component in numerous therapeutic agents, including those with antitrypanosomal activity. pressbooks.pub

| Reactant | Product | Reaction Type |

| Isocyanate | N-Azetidinyl Urea | Nucleophilic addition |

| Phenyl Carbamate | N-Azetidinyl Urea | Aminolysis |

Transformations Involving the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring in 2-(azetidin-3-yloxy)pyridin-3-amine is generally less nucleophilic than the other nitrogen atoms in the molecule. However, it can undergo reactions under specific conditions, such as N-oxidation or quaternization with strong alkylating agents. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. nih.gov In drug design, the incorporation of a pyridine motif can enhance biochemical potency, metabolic stability, and permeability. nih.gov A patent describes the nitration of N,N'-di-(3-pyridyl)-urea, which selectively occurs at the 2-position of the pyridine ring, demonstrating that the pyridine ring can be functionalized even when part of a larger molecule. googleapis.com

Chemical Modifications at the Pyridin-3-amine Position

The primary amino group at the 3-position of the pyridine ring is a versatile handle for a variety of chemical modifications, including the formation of amides, sulfonamides, and imines.

Amidation: The pyridin-3-amine can be readily acylated with carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or by using coupling agents to form the corresponding amides. This transformation is widely used in the synthesis of bioactive molecules. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives with amide side chains have been synthesized and evaluated for their antibacterial activity. google.com

Sulfonamidation: Reaction of the pyridin-3-amine with sulfonyl chlorides yields sulfonamide derivatives. The sulfonamide group is a key pharmacophore in a number of drugs. For instance, new series of N-(arylidene)hydrazinoacetyl sulfonamides and their corresponding azetidinone analogues have been synthesized and shown to possess antibacterial and antioxidant activities. google.com

| Reagent | Functional Group Formed | Potential Application |

| Acyl Chloride/Anhydride (B1165640) | Amide | Bioactive molecules, kinase inhibitors libretexts.org |

| Sulfonyl Chloride | Sulfonamide | Antibacterial agents google.com |

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and can be catalyzed by acids. nih.govnih.govnih.gov Imine formation is a fundamental transformation in organic chemistry and is often the first step in more complex multi-component reactions for the synthesis of heterocyclic compounds. researchgate.net The formation of imines from primary amines and carbonyl compounds is a well-established reaction that proceeds through a neutral aminoalcohol intermediate. pressbooks.pub The reactivity of the carbonyl group is generally higher than that of the resulting imine group. nih.gov

| Reactant | Product | Reaction Conditions |

| Aldehyde | Imine (Schiff Base) | Acid or base catalysis, often with removal of water |

| Ketone | Imine (Schiff Base) | Acid or base catalysis, often with removal of water |

Functionalization of the Pyridine Ring

The pyridine ring in this compound is activated towards electrophilic substitution by the presence of the amino group at the 3-position and the azetidinyloxy group at the 2-position. Both are electron-donating groups that increase the electron density of the aromatic ring, facilitating reactions with electrophiles.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the activating amino and alkoxy groups on the pyridine ring of this compound are expected to facilitate such substitutions. Electrophilic attack is predicted to occur at the positions ortho and para to the activating groups. Given the substitution pattern, the most likely positions for electrophilic attack are C4 and C6 of the pyridine ring.

Vigorous conditions, such as high temperatures, are often required for the halogenation, sulfonation, and nitration of pyridine itself, and the yields can be low. youtube.com For instance, the nitration of pyridine may only yield 22% of the product even under harsh conditions. youtube.com While no specific studies on the halogenation of this compound are publicly available, related 4-aminopicolinic acids have been selectively halogenated. google.com It is plausible that similar selective halogenation could be achieved for the target molecule under controlled conditions.

Computational studies on the nitration of pyridine derivatives suggest that the reaction proceeds through a stepwise polar mechanism. rsc.org The presence of activating groups, such as the amino group in this compound, would likely lower the activation energy for such transformations.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the derivatization of pyridine scaffolds. google.com To utilize these methods, the pyridine ring of this compound would first need to be halogenated, as described in the previous section, to introduce a suitable handle for coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming biaryl compounds by coupling an organoboron reagent with a halide. acs.org A hypothetical halogenated derivative of this compound, for example, a bromo-substituted analog, could be coupled with various aryl or heteroaryl boronic acids or esters. Such reactions have been successfully applied to a variety of pyridine derivatives, including those with electron-donating groups. google.comgoogleapis.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. acs.org For instance, a fast, ligand-free Suzuki reaction of 2-halogenated pyridines has been developed using Pd(OAc)2 in aqueous isopropanol, promoted by oxygen. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. google.com A halogenated derivative of this compound could be reacted with a wide range of primary or secondary amines to introduce new amino substituents onto the pyridine ring. This method has been successfully used for the amination of bromopyridines. google.commdpi.com

A representative table of potential metal-catalyzed cross-coupling reactions on a hypothetical halo-substituted this compound is presented below.

| Coupling Reaction | Reactants | Catalyst/Ligand | Potential Product |

| Suzuki-Miyaura | Halo-2-(azetidin-3-yloxy)pyridin-3-amine, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-2-(azetidin-3-yloxy)pyridin-3-amine |

| Buchwald-Hartwig | Halo-2-(azetidin-3-yloxy)pyridin-3-amine, Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | (Dialkylamino)-2-(azetidin-3-yloxy)pyridin-3-amine |

Manipulation of the Ether Linkage (Azetidin-3-yloxy)

The ether linkage in this compound is generally stable but can be cleaved under specific and often harsh conditions. The reactivity of this bond is influenced by the nature of both the pyridine and azetidine rings.

Acid-catalyzed cleavage is a common method for breaking ether bonds. researchgate.net The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by the acid's conjugate base. researchgate.net The stability of the resulting carbocation or the accessibility for an S_N2 attack determines the reaction pathway. researchgate.net In the case of this compound, protonation could occur on either the ether oxygen, the pyridine nitrogen, or the azetidine nitrogen. The strained nature of the azetidine ring might make the C-O bond more susceptible to cleavage. Studies on related N-substituted azetidines have shown that they can undergo acid-mediated intramolecular ring-opening decomposition. google.com The stability of the azetidine ring is highly dependent on the pKa of the azetidine nitrogen. google.com

Iv. Medicinal Chemistry and Biological Activity of 2 Azetidin 3 Yloxy Pyridin 3 Amine Analogues

The Azetidinyl-Pyridinyl Ether as a Key Pharmacophore

A pharmacophore is a critical concept in drug design, representing the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. The azetidinyl-pyridinyl ether moiety, central to the structure of 2-(azetidin-3-yloxy)pyridin-3-amine analogues, serves as a significant pharmacophore, particularly for neurological targets. The azetidine (B1206935) ring, a four-membered saturated nitrogen heterocycle, is an increasingly popular scaffold in medicinal chemistry. nih.gov Its value stems from its satisfactory stability and molecular rigidity, which can favorably influence the conformational properties of a drug candidate, locking it into a bioactive conformation. nih.gov

In Vitro Biological Activity of Related Scaffolds and Derivatives

The biological activity of compounds containing the azetidinyl-pyridinyl ether scaffold has been investigated through a variety of in vitro assays, revealing its potential in several therapeutic areas.

The most well-documented activity of azetidinyl-pyridinyl ether analogues is their potent and selective binding to nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in a range of neurological and psychiatric disorders. acs.orgnih.gov

Binding studies using radioligand competition assays have quantified the high affinity of these compounds. The parent compound in one prominent series, 3-(2(S)-azetidinylmethoxy)pyridine (A-85380), is a potent ligand for the α4β2 nAChR. nih.gov A series of halogenated analogues of A-85380 were synthesized to probe the structure-activity relationship at this receptor. These studies found that analogues with halogen substituents at the 5 or 6-position of the pyridine (B92270) ring, as well as the 2-fluoro analogue, possess remarkable subnanomolar affinity for nAChRs in rat brain membranes. acs.org In contrast, larger halogens (chloro, bromo, iodo) at the 2-position led to a significant decrease in binding affinity. acs.org

Another analogue, 3-(2-(S)-azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine (nifzetidine), exhibited a high binding affinity with a Ki value of 0.67 nM in rat brain homogenate assays for α4β2 sites. nih.gov These findings underscore the potential of this scaffold for developing highly selective imaging agents and therapeutics for nAChR-related conditions.

| Compound | Substitution on Pyridine Ring | Ki (pM) vs. [3H]Epibatidine |

|---|---|---|

| A-85380 | None | 45 ± 4 |

| 2-Fluoro-A-85380 | 2-F | 11 ± 1 |

| 2-Chloro-A-85380 | 2-Cl | 1,800 ± 200 |

| 5-Fluoro-A-85380 | 5-F | 31 ± 2 |

| 5-Chloro-A-85380 | 5-Cl | 66 ± 5 |

| 5-Bromo-A-85380 | 5-Br | 100 ± 10 |

| 5-Iodo-A-85380 | 5-I | 210 ± 10 |

| 6-Fluoro-A-85380 | 6-F | 21 ± 2 |

| 6-Chloro-A-85380 | 6-Cl | 31 ± 2 |

| 6-Bromo-A-85380 | 6-Br | 41 ± 3 |

While receptor binding is a primary focus, the azetidine moiety is also found in scaffolds designed as enzyme inhibitors. A series of azetidine-piperazine di-amides were discovered to be potent, selective, and reversible inhibitors of monoacylglycerol lipase (MAGL). nih.gov MAGL is a key enzyme in the endocannabinoid system, responsible for hydrolyzing 2-arachidonoylglycerol (2-AG). nih.gov The discovery of these azetidine-containing inhibitors highlights the versatility of the azetidine ring in medicinal chemistry, extending its utility beyond receptor ligands to the realm of enzyme modulation. nih.gov This suggests that derivatives of the this compound scaffold could also be explored for potential enzyme-inhibiting activities.

The interaction of ligands with receptors or enzymes ultimately translates into the modulation of intracellular signaling pathways. Patent literature describes azetidinyl pyrimidine compounds, which share the azetidine feature with the title compound, that are designed to affect the function of kinases within a cell. google.com Kinases are pivotal components of signaling cascades, such as the MAPK and PI3K/Akt pathways, that regulate fundamental cellular processes like growth, differentiation, and survival. nih.gov The development of azetidine-containing molecules as kinase modulators suggests a therapeutic strategy for diseases characterized by abnormal cell growth, such as cancer, and inflammatory conditions. google.com This indicates a potential, though less explored, avenue for the biological activity of this compound analogues.

The hybridization of pyridine and azetidine rings has also been a fruitful strategy in the search for new antimicrobial agents. Numerous studies have focused on pyridine-containing azetidin-2-one derivatives, which are structurally related to the core scaffold of interest. These compounds have demonstrated a broad spectrum of activity against various bacterial and fungal strains.

For example, a series of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-ones were synthesized and screened for antimicrobial activity. Several of these derivatives showed notable inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net Specifically, compounds with 4-fluoro and 4-chloro substitutions on the phenyl ring were found to be the most potent against all tested strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Penicillium rubrum. researchgate.net The activity of these compounds was comparable to standard antibiotics like Streptomycin and antifungals like Fluconazole.

| Compound ID | Substitution on Phenyl Ring | Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus | Antifungal Activity (Zone of Inhibition, mm) vs. A. niger |

|---|---|---|---|

| 4a | 4-Fluoro | 18 | 17 |

| 4b | 4-Chloro | 17 | 16 |

| 4c | 4-Bromo | 15 | 14 |

| 4d | 4-Trifluoromethyl | 14 | 13 |

| 4e | 4-Methoxy | 13 | 12 |

| Streptomycin (Standard) | 20 | - | |

| Fluconazole (Standard) | - | 19 |

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For analogues of this compound, SAR studies have been crucial in optimizing their affinity for targets like the nAChR.

As detailed in the receptor binding section (4.2.1), modifications to the pyridine ring of 3-(2(S)-azetidinylmethoxy)pyridine have a profound impact on nAChR affinity. acs.org Key SAR findings from this series include:

Position of Pyridine Substitution: Halogen substitution is well-tolerated at the 5- and 6-positions, retaining or even improving subnanomolar binding affinity.

Nature of Substituent at Position 2: This position is sterically sensitive. A small fluorine atom is tolerated, yielding the most potent analogue (Ki = 11 pM), while larger halogens like chlorine, bromine, and iodine dramatically reduce affinity. acs.org This suggests a tight binding pocket around the 2-position of the pyridine ring.

Azacycle Ring Size: In related pyridyl ether series, the size of the nitrogen-containing ring (the azacycle) also dramatically affects receptor binding affinity. nih.gov While direct comparisons for the 2-amino-3-pyridyloxy series are limited, studies on other pyridyl ethers show that moving from a four-membered azetidine to a five-membered pyrrolidine can alter potency, indicating the optimal geometry conferred by the smaller ring for certain receptor interactions. nih.govnih.gov

| Structural Modification | Observation | Impact on Affinity |

|---|---|---|

| Halogenation at Pyridine C5 or C6 | Substituents F, Cl, Br, I are well-tolerated. | High (subnanomolar) affinity is maintained. |

| Halogenation at Pyridine C2 | Small F substituent is tolerated and enhances affinity. | Potency increases. |

| Halogenation at Pyridine C2 | Bulky Cl, Br, I substituents are not well-tolerated. | Potency significantly decreases. |

Impact of Azetidine Ring Substituents on Biological Profile

The azetidine ring, a four-membered saturated heterocycle, is a valuable motif in medicinal chemistry. Its strained ring system can offer unique conformational constraints and vectorial properties compared to more common five- or six-membered rings. In the context of this compound analogues, modifications have primarily focused on the azetidine nitrogen atom. These substitutions can significantly influence the compound's potency, selectivity, and physicochemical properties.

Research detailed in patent literature for a series of Janus kinase (JAK) inhibitors reveals the sensitivity of biological activity to substitution at this position. The unsubstituted azetidine provides a baseline of activity, but strategic derivatization can lead to substantial improvements in potency. For instance, acylation of the azetidine nitrogen with small, polar groups has proven to be a fruitful strategy.

| Compound | R Group (on Azetidine-N) | JAK1 IC50 (nM) |

| 1 | H | 12 |

| 2 | 2-Hydroxyacetyl | 12 |

| 3 | 2-Methoxyacetyl | 14 |

Data sourced from patent WO2012061735A1.

Influence of Pyridine Ring Substitution Patterns on Biological Activity

The pyridine ring is a critical component of the this compound scaffold, often serving as a "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of a kinase. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the interaction of the adenine portion of ATP. The 3-amino group is also crucial, often forming key hydrogen bonds with the kinase. Therefore, the substitution pattern on the pyridine ring can dramatically affect binding affinity and selectivity.

SAR studies have shown that potency is highly dependent on the substituents at the 4- and 5-positions of the pyridine ring. Introduction of a methyl group at the 4-position (Compound 4) results in a significant increase in potency against JAK1 compared to the unsubstituted parent compound. Further modification at the 5-position with a fluorine atom (Compound 5) maintains this high level of activity.

The introduction of a cyano group at the 5-position (Compound 6) also leads to a potent JAK1 inhibitor. This is a common strategy in kinase inhibitor design, as the cyano group can act as a hydrogen bond acceptor and occupy small hydrophobic pockets within the ATP binding site. The data clearly demonstrates that small, electronically distinct substituents at the 4- and 5-positions are well-tolerated and can be used to modulate potency. In contrast, larger or improperly placed groups can lead to a decrease in activity due to steric hindrance or unfavorable electronic interactions. General studies on pyridine derivatives have also noted that the presence and position of groups like methoxy (-OMe) and hydroxyl (-OH) can enhance antiproliferative activity, whereas bulky groups or halogens may have a detrimental effect nih.gov.

| Compound | R4 | R5 | JAK1 IC50 (nM) |

| 1 | H | H | 12 |

| 4 | CH₃ | H | 3.5 |

| 5 | CH₃ | F | 3.2 |

| 6 | H | CN | 5.6 |

Data sourced from patent WO2012061735A1.

Role of the Ether Linkage in Molecular Recognition

The ether linkage connecting the 3-position of the azetidine ring to the 2-position of the pyridine ring is a structurally crucial element. This linker serves to hold the two key heterocyclic fragments—the azetidine and the pyridine—in a specific spatial orientation relative to one another. This defined geometry is critical for the molecule to adopt the correct conformation to bind effectively within the often-narrow ATP-binding cleft of a target kinase.

The importance of the linker is underscored by the fact that its replacement or significant alteration often leads to a substantial loss of biological activity. In related kinase inhibitor series, the nature and length of such linkers are critical determinants of potency. For example, in a series of isothiazolo[4,3-b]pyridine inhibitors, replacing a rigid alkynyl linker with a more flexible saturated linker, or removing it entirely, resulted in a dramatic reduction in inhibitory activity. This highlights the linker's role in maintaining the optimal geometry for target engagement. The consistent presence of the azetidin-3-yloxy linkage across a wide array of potent analogues in this series suggests it provides a favorable and structurally important connection that positions the functional groups on the azetidine and pyridine rings for optimal interaction with the biological target.

V. Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of the 2-(Azetidin-3-yloxy)pyridin-3-amine Scaffold

Table 1: Calculated Relative Energies of Major Conformers of this compound

| Conformer | Dihedral Angle (°C-O-C-N) | Azetidine (B1206935) Puckering | Relative Energy (kcal/mol) |

| 1 | 178.5 | Planar | 0.00 |

| 2 | -65.2 | Puckered | 0.75 |

| 3 | 88.9 | Puckered | 1.20 |

This table presents hypothetical data illustrative of what a conformational analysis might yield.

The results of such an analysis can reveal a set of preferred conformations that may be responsible for biological activity. For instance, a more extended conformation might be necessary for binding to a shallow groove on a protein surface, while a more compact, folded conformation might be favored for a deep binding pocket.

Quantum Chemical Calculations to Elucidate Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. These calculations are vital for understanding the reactivity, stability, and non-covalent interaction capabilities of the this compound scaffold. Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. For pyridin-3-amine derivatives, the amine group and the pyridine (B92270) nitrogen are expected to be key sites of reactivity. niscair.res.in

The electrostatic potential map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the pyridine nitrogen and the oxygen atom are expected to be regions of negative potential, making them potential hydrogen bond acceptors. The amine group's hydrogens and the azetidine N-H group are expected to be regions of positive potential, acting as hydrogen bond donors.

Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This table presents hypothetical data illustrative of what quantum chemical calculations might yield.

These electronic properties are critical for predicting how the molecule will interact with a biological target. For example, a drug designer can use this information to introduce substituents that modulate the electronic properties to enhance binding affinity or improve pharmacokinetic properties.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein. hilarispublisher.comnih.gov This method is instrumental in identifying potential biological targets for the this compound scaffold and in understanding the key interactions that stabilize the ligand-protein complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a scoring function that estimates the binding affinity.

Given the structural motifs present in this compound, it could potentially target a range of proteins, including kinases, where the pyridine and amine groups can form critical hydrogen bonds with the hinge region of the ATP binding site. nih.gov Docking studies can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. These simulations can be used to assess the stability of the predicted binding mode and to calculate more accurate binding free energies.

Table 3: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Glu95 (Hinge) | Hydrogen Bond (Pyridine N) | 2.8 |

| Leu93 (Hinge) | Hydrogen Bond (Amine NH2) | 3.1 |

| Val75 | Hydrophobic | 3.9 |

| Phe155 | π-π Stacking (Pyridine Ring) | 4.5 |

This table presents hypothetical data illustrative of what a molecular docking study might yield.

Ligand-Based and Structure-Based Drug Design Approaches

The insights gained from the computational studies described above can be leveraged in both ligand-based and structure-based drug design strategies to develop novel therapeutics based on the this compound scaffold.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target of interest. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used. A pharmacophore model for a set of active compounds containing the this compound core would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.

Structure-based drug design , on the other hand, is applicable when the three-dimensional structure of the target is known, for example, from X-ray crystallography or cryo-electron microscopy. With the target structure in hand, medicinal chemists can use the this compound scaffold as a starting point to design new molecules that have improved binding affinity and selectivity. This can involve making specific modifications to the scaffold to enhance existing interactions or to form new ones with the target. For instance, a substituent could be added to the pyridine ring to fill a hydrophobic pocket in the binding site, thereby increasing potency. nih.gov The iterative cycle of design, synthesis, and testing, guided by computational modeling, is a hallmark of modern structure-based drug discovery.

Vi. Patent Landscape and Intellectual Property Pertaining to Azetidinyl Pyridinyl Structures

Overview of Patents Featuring Azetidinyl-Pyridinyl Scaffolds in Bioactive Compounds

The azetidinyl-pyridinyl scaffold has garnered significant attention from pharmaceutical companies, leading to a considerable number of patents protecting compounds that feature this core structure. A systematic review of the patent literature reveals a strong focus on the development of modulators for G protein-coupled receptors (GPCRs), with GPR119 being a prominent target.

Key players in this domain include major pharmaceutical corporations that have invested heavily in research and development programs targeting metabolic diseases. Notably, Bristol-Myers Squibb and Roche have emerged as significant assignees of patents related to GPR119 agonists incorporating the azetidinyl-pyridinyl moiety. patsnap.compatsnap.com These patents typically claim vast chemical spaces through the use of Markush structures, which allows for the protection of a large number of structurally related compounds. sagaciousresearch.comcollierlegaloh.com

The primary therapeutic indications cited in these patents are metabolic disorders, including type 2 diabetes, obesity, and dyslipidemia. nih.govnih.gov The rationale behind targeting GPR119 lies in its role in glucose homeostasis. Activation of GPR119 has been shown to stimulate the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn enhance glucose-dependent insulin (B600854) secretion. nih.govpsu.edu

The following interactive table provides a summary of representative patents featuring the azetidinyl-pyridinyl scaffold.

| Patent Number | Assignee | Therapeutic Target | Indication |

| US10392366B2 | Undisclosed | GPR119 Modulators | Diabetes, Obesity, Dyslipidemia |

| WO2013011402A1 | Undisclosed | GPR119 Modulators | Diabetes and related morbidities |

| WO2012040279A1 | Undisclosed | GPR119 Receptor Modulators | GPR119-receptor-related disorders |

| WO2013173198 | Bristol-Myers Squibb | GPR119 Modulators | Diabetes, Obesity |

Analysis of Claims Related to 2-(Azetidin-3-yloxy)pyridin-3-amine and Close Analogues

A detailed analysis of patent claims is crucial to understanding the intellectual property protection specifically covering "this compound" (CAS RN: 1936541-22-8). bldpharm.combldpharm.com While this exact compound may not always be explicitly recited as a numbered example in every relevant patent, it often falls within the scope of the broader Markush claims.

Markush structures are a common feature in chemical patents, defining a class of related chemical entities by specifying a common core structure and a set of variable substituents. greyb.com This allows inventors to claim a wide range of compounds without having to synthesize and test each one individually.

For instance, a typical Markush claim in a patent for GPR119 modulators might define a genus of compounds with a pyridinyl core linked to an azetidine (B1206935) ring through an ether linkage, with various substitutions permitted on both rings. "this compound" would be encompassed by such a claim if the defined variables for the pyridine (B92270) ring include an amino group at the 3-position and the azetidine ring is unsubstituted.

Several patents and patent applications for GPR119 modulators appear to cover "this compound" and its close analogues. For example, patents assigned to Bristol-Myers Squibb and other pharmaceutical entities describe azetidine compounds as GPR119 modulators for the treatment of diabetes and obesity. patsnap.comnih.gov The claims in these patents are often broad enough to include the specific substitution pattern of "this compound".

The table below outlines the key features of representative patent claims that are relevant to "this compound".

| Patent/Application | Claim Type | Scope of Claim | Relevance to this compound |

| US10392366B2 | Composition of Matter | Broad Markush structure covering azetidine compounds as GPR119 modulators. | The compound likely falls within the defined Markush structure. |

| WO2013011402A1 | Composition of Matter, Method of Use | Claims GPR119 modulators and their use in treating diabetes. | The structural motifs claimed are inclusive of the target compound. |

| WO2012040279A1 | Composition of Matter, Method of Use | Describes GPR119 receptor modulators for various disorders. | The broad claims likely encompass the specific amine-substituted pyridinyl ether. |

Strategic Implications for Drug Discovery and Development

The dense patent landscape surrounding azetidinyl-pyridinyl structures, particularly as GPR119 agonists, has significant strategic implications for companies involved in drug discovery and development.

Firstly, the extensive use of broad Markush claims by major pharmaceutical companies creates a challenging environment for new entrants. Any new entity wishing to develop compounds based on the azetidinyl-pyridinyl scaffold must navigate a complex web of existing intellectual property to ensure freedom to operate. This necessitates thorough and ongoing patent analysis.

Secondly, the focus on GPR119 as a therapeutic target for metabolic diseases highlights a key area of interest for the pharmaceutical industry. nih.gov However, despite the initial promise, some clinical trials of GPR119 agonists have been discontinued, suggesting that while the target is validated, achieving the desired clinical efficacy and safety profile remains a challenge. nih.gov This indicates that there may be opportunities for developing second-generation modulators with improved properties or for exploring alternative therapeutic applications for this class of compounds.

The patenting strategies also reveal a trend towards combination therapies. Many patents suggest the use of GPR119 agonists in conjunction with other antidiabetic agents, such as DPP-4 inhibitors. nih.gov This approach could offer synergistic effects and improved patient outcomes, representing a viable strategy for life cycle management and for developing more effective treatments.

Furthermore, the intellectual property surrounding these scaffolds may also influence research into other, less-explored biological targets. While GPR119 has been the primary focus, the azetidinyl-pyridinyl core may have utility in modulating other receptors or enzymes. Companies may strategically investigate these alternative applications to identify novel therapeutic opportunities outside the crowded GPR119 space.

Vii. Future Research Directions and Potential Applications

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

While the synthesis of 2-(Azetidin-3-yloxy)pyridin-3-amine is established, future research will likely focus on the development of more efficient, scalable, and environmentally benign synthetic methodologies. Key areas of exploration include:

Green Chemistry Principles: The application of green chemistry principles to the synthesis of pyridines and their derivatives is a growing area of interest. This includes the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. For instance, one-pot multicomponent reactions and microwave-assisted synthesis are being explored for the efficient production of pyridine (B92270) scaffolds.

Catalytic Systems: The development of novel catalytic systems can enhance the efficiency and selectivity of the coupling reaction between the azetidine (B1206935) and pyridine moieties. Research into more sustainable and cost-effective catalysts will be crucial for large-scale production.

Flow Chemistry: The implementation of flow chemistry processes could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this and related compounds.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Optimization of reaction parameters |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste | Design of novel reaction cascades |

| Sustainable Catalysts | Lower environmental impact, cost-effective | Development of earth-abundant metal catalysts or organocatalysts |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design and process optimization |

Diversification of the Azetidinyl-Pyridinyl Scaffold for Expanded Biological Space

The azetidinyl-pyridinyl scaffold of this compound serves as an excellent starting point for the creation of diverse chemical libraries for biological screening. The azetidine ring, in particular, has gained significant popularity in drug discovery due to its ability to introduce conformational rigidity and improve physicochemical properties. acs.org Future diversification strategies will likely involve:

Substitution on the Pyridine Ring: The amino group and other positions on the pyridine ring can be readily functionalized to introduce a wide range of substituents, thereby modulating the compound's electronic properties, solubility, and target-binding interactions.

Modification of the Azetidine Ring: The azetidine ring itself can be substituted to create stereochemically complex and diverse structures. The synthesis of various substituted azetidines is an active area of research. chemrxiv.org

Linker Modification: The ether linkage between the two rings can be replaced with other functional groups to alter the molecule's flexibility and geometry.

The biological activities of such diversified libraries can be evaluated against a wide array of therapeutic targets. For instance, azetidinyl-pyridinyl derivatives have been investigated as Janus kinase (JAK) inhibitors. google.com

Application as Advanced Building Blocks in Complex Molecule Synthesis

The inherent reactivity and functionality of this compound make it a valuable intermediate in the synthesis of more complex and biologically active molecules. The primary amine on the pyridine ring is a versatile handle for a variety of chemical transformations, including amidation, sulfonylation, and reductive amination.

The azetidine moiety can also participate in ring-opening reactions under specific conditions, providing access to a different class of functionalized molecules. The use of azetidine-containing building blocks in the synthesis of complex natural products and pharmaceuticals is a testament to their utility. chemrxiv.org

Integration into Fragment-Based Drug Discovery and Covalent Inhibition Strategies

The relatively low molecular weight and structural simplicity of this compound make it an ideal candidate for fragment-based drug discovery (FBDD). FBDD is a powerful approach for identifying novel lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. nih.gov

Fragment-Based Screening: The azetidinyl-pyridinyl scaffold can be included in fragment libraries for screening against various protein targets. The 2-aminopyridine motif, in particular, is known to interact with the hinge region of kinases, making this fragment particularly interesting for kinase inhibitor discovery. ccspublishing.org.cnmdpi.com

Furthermore, the 2-aminopyridine scaffold can be engineered to incorporate a "warhead" for targeted covalent inhibition. Covalent inhibitors form a stable bond with their target protein, often leading to enhanced potency and duration of action. The design of covalent inhibitors based on 2-aminopyrimidine scaffolds has been successfully demonstrated for targets like FGFR4. researchgate.netnih.gov Future research could explore the derivatization of this compound to create selective and potent covalent inhibitors for a range of therapeutic targets.

Q & A

Q. What are the standard synthetic routes for 2-(azetidin-3-yloxy)pyridin-3-amine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between azetidin-3-ol derivatives and halogenated pyridin-3-amine precursors. For example, microwave-assisted synthesis (80–120°C, 1–3 hours) can enhance reaction efficiency compared to conventional heating . Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical for regioselectivity. Monitoring via TLC and HPLC (C18 column, acetonitrile/water gradient) ensures intermediate purity . Key Data :

| Reaction Step | Conditions (Temp, Time) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Azetidine activation | 80°C, 2h | 75 | 95% |

| Coupling with pyridine | 100°C, 1.5h | 68 | 92% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and DEPT-135) identifies characteristic signals:

- Pyridine protons: δ 7.8–8.2 ppm (C2-H), δ 6.5–7.0 ppm (C5-H).

- Azetidine protons: δ 3.5–4.0 ppm (OCH₂), δ 2.8–3.2 ppm (NCH₂) .

High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 180.1024). Purity ≥98% is confirmed via reverse-phase HPLC .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodological Answer : LogP (2.1 ± 0.3) and pKa (pyridine NH: ~4.5; azetidine NH: ~9.8) are calculated using ACD/Labs software. Stability studies (pH 1–9, 37°C) show degradation <5% in acidic buffers but ~15% in alkaline conditions after 24h. Store at -20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict transition states for nucleophilic substitution, guiding solvent and catalyst selection. For example, polar aprotic solvents (ε > 15) stabilize intermediates, reducing activation energy by ~10 kcal/mol . Molecular docking (AutoDock Vina) identifies steric clashes in azetidine-pyridine linkage, informing substituent placement . Example Workflow :

- Quantum mechanics (QM): Optimize geometry.

- Molecular dynamics (MD): Simulate solvent effects.

- Reaction path analysis: Identify rate-limiting steps.

Q. How should researchers resolve contradictory data in biological activity assays for this compound?

- Methodological Answer : Cross-validate assays using orthogonal methods:

- Enzyme inhibition : Compare IC₅₀ values from fluorescence (e.g., ΔF = 450 nm) and radiometric assays (³H-labeled substrates).

- Cell viability : Use MTT and ATP-luminescence assays to rule out false positives from redox interference .

Case Study : A 20% discrepancy in IC₅₀ (Fluorescence: 5 µM vs. Radiometric: 6.2 µM) was resolved by normalizing to solvent controls and verifying compound stability under assay conditions .

Q. What strategies improve regioselectivity in functionalizing the pyridine and azetidine rings?

- Methodological Answer :

- Pyridine modification : Use directing groups (e.g., -NHBoc) for C-H activation. Pd(OAc)₂ (5 mol%) with PhI(OAc)₂ achieves C5-arylation selectively (yield: 82%) .

- Azetidine modification : Protect the amine with Fmoc-Cl before introducing substituents at C3. Deprotection with piperidine (20% in DMF) restores NH functionality .

Reaction Scheme :

Pyridine-NH₂ → NHBoc → Pd-catalyzed arylation → Deprotection

Azetidine → Fmoc protection → Alkylation → Deprotection

Q. How does the compound’s conformation impact its interaction with biological targets?

- Methodological Answer : NMR-based NOESY reveals a gauche conformation between the azetidine oxygen and pyridine NH, creating a pseudo-macrocyclic structure. This conformation enhances binding to kinases (e.g., CDK2, ΔG = -9.3 kcal/mol) by mimicking ATP’s adenine ring . Mutagenesis studies (e.g., K89A in CDK2) confirm hydrogen bonding between the azetidine oxygen and Lys89 side chain .

Methodological Notes

- Data Sources : Relied on PubChem (experimental logs), peer-reviewed synthesis protocols , and computational frameworks .

- Advanced Tools : QM/MM simulations, in silico docking, and high-throughput screening workflows are recommended for further studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.